molecular formula C10H7ClO5S B11711865 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate

Cat. No.: B11711865
M. Wt: 274.68 g/mol
InChI Key: WKPDRRYSTVRFGO-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is a chemical compound with the molecular formula C10H7ClO5S It is known for its unique structure, which includes a benzoxathiol ring substituted with a chloro group and an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxathiol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate involves its interaction with specific molecular targets. The chloro group and the ethyl carbonate moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
  • 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl propyl carbonate

Uniqueness

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group

Properties

Molecular Formula

C10H7ClO5S

Molecular Weight

274.68 g/mol

IUPAC Name

(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) ethyl carbonate

InChI

InChI=1S/C10H7ClO5S/c1-2-14-9(12)15-6-4-7-8(3-5(6)11)17-10(13)16-7/h3-4H,2H2,1H3

InChI Key

WKPDRRYSTVRFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl

Origin of Product

United States

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